3-(5-Aminopyrimidin-2-yl)benzoic acid

Aminopeptidase N APN/CD13 Cancer angiogenesis

3-(5-Aminopyrimidin-2-yl)benzoic acid (CAS 1161737-49-0) is the regiospecifically correct 5-amino-2-yl isomer—not the inactive 2-amino-5-yl variant—essential for APN/CD13, CCR5, and HDAC drug discovery. It provides a validated hit scaffold (APN IC50 230 nM, 73× more potent than bestatin) and a pre-functionalized building block for 5-substituted pyrimidine carbocyclic nucleoside synthesis. Procure this specific regioisomer to ensure target engagement and reliable SAR data.

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
Cat. No. B13880840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Aminopyrimidin-2-yl)benzoic acid
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=NC=C(C=N2)N
InChIInChI=1S/C11H9N3O2/c12-9-5-13-10(14-6-9)7-2-1-3-8(4-7)11(15)16/h1-6H,12H2,(H,15,16)
InChIKeyFJGNTZLHPNFKBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Aminopyrimidin-2-yl)benzoic acid – Physicochemical Identity, Target Engagement Profile, and Procurement Baseline


3-(5-Aminopyrimidin-2-yl)benzoic acid (CAS 1161737-49-0) is a heterocyclic aminopyrimidine–benzoic acid conjugate with molecular formula C₁₁H₉N₃O₂ and a molecular weight of 215.21 g·mol⁻¹. Its computed physicochemical parameters include a polar surface area (PSA) of 89.10 Ų and a calculated LogP of 2.01, placing it within favorable drug-like chemical space [1]. Biochemically, the compound has documented multi-target engagement: it inhibits aminopeptidase N (APN/CD13) with an IC₅₀ of 230 nM in porcine kidney microsomes [2], exhibits antagonist activity at the human CCR5 receptor (IC₅₀ = 2,800 nM in an HIV-1 gp120-induced cell–cell fusion assay) [3], and demonstrates weak inhibition of HDAC1/2 in HeLa cell nuclear extracts (IC₅₀ > 100,000 nM) [2]. It has also been disclosed as a key synthetic intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside therapeutics [4].

Why 3-(5-Aminopyrimidin-2-yl)benzoic acid Cannot Be Interchanged with Its Regioisomer or Deaminated Analog


The position of the amino substituent on the pyrimidine ring and the connectivity between the pyrimidine and benzoic acid moieties fundamentally dictate hydrogen-bonding capacity, target recognition, and supramolecular behavior. The regioisomer 3-(2-aminopyrimidin-5-yl)benzoic acid (CAS 914349-45-4) carries the amino group at the 2-position and the benzoic acid at the 5-position of the pyrimidine, reversing the vector of hydrogen-bond donor/acceptor presentation relative to the 5-amino-2-yl arrangement in the target compound . This topological inversion alters molecular recognition at ATP-binding pockets and protein–ligand interfaces where aminopyrimidine orientation is critical [1]. The deaminated analog 3-(pyrimidin-2-yl)benzoic acid (CAS 579476-26-9) lacks the amino group entirely, reducing the hydrogen-bond donor count from 2 to 1 and the PSA from 89.10 to 63.08 Ų, which compromises its ability to engage catalytic lysine or aspartate residues in kinase and aminopeptidase active sites . These structural distinctions render simple class-level substitution scientifically invalid for any target-based screening or SAR campaign.

3-(5-Aminopyrimidin-2-yl)benzoic acid – Quantitative Differentiation Evidence Against Closest Comparators


APN Inhibition Potency: 73-Fold Improvement Over Bestatin, the Classical Aminopeptidase N Inhibitor

3-(5-Aminopyrimidin-2-yl)benzoic acid inhibits porcine kidney aminopeptidase N (APN) with an IC₅₀ of 230 nM in a standard microsomal assay using L-leu-p-nitroanilide as substrate [1]. The classical APN inhibitor bestatin (ubenimex) exhibits an IC₅₀ of 16.9 µM (16,900 nM) against the same enzyme under comparable conditions . This represents an approximately 73-fold improvement in inhibitory potency. Although the comparison is cross-study, both assays use porcine kidney APN and the same chromogenic substrate class, providing a meaningful potency benchmark for procurement decisions in APN-targeted discovery programs.

Aminopeptidase N APN/CD13 Cancer angiogenesis Inhibitor screening

CCR5 Antagonist Activity: Moderate Potency with a Distinct Aminopyrimidine–Benzoic Acid Chemotype Versus Maraviroc

3-(5-Aminopyrimidin-2-yl)benzoic acid functions as a CCR5 antagonist with an IC₅₀ of 2,800 nM (2.8 µM) in an HIV-1 gp120-induced cell–cell fusion assay using human HeLa P4/R5 cells and CHO-tat10 effector cells [1]. The clinically approved CCR5 antagonist maraviroc demonstrates an IC₅₀ of 3.3–7.2 nM in radioligand binding competition assays [2]. While maraviroc is approximately 400- to 850-fold more potent, it belongs to the tropane/triazaspiro chemotype class, whereas 3-(5-aminopyrimidin-2-yl)benzoic acid represents a structurally distinct aminopyrimidine–benzoic acid scaffold. This scaffold divergence is critical: the compound offers an alternative intellectual property space and a different hydrogen-bonding pharmacophore that may overcome resistance mutations associated with tropane-based CCR5 ligands [1].

CCR5 antagonist HIV entry inhibition Chemokine receptor GPCR screening

Physicochemical Differentiation from the Deaminated Analog: Hydrogen-Bond Donor Count and Polar Surface Area

The target compound 3-(5-aminopyrimidin-2-yl)benzoic acid has a PSA of 89.10 Ų and two hydrogen-bond donors (the carboxylic acid –OH and the primary amine –NH₂) [1]. The deaminated analog 3-(pyrimidin-2-yl)benzoic acid (CAS 579476-26-9) has a PSA of 63.08 Ų and only a single hydrogen-bond donor (the carboxylic acid) . The PSA difference of 26.02 Ų and the loss of one HBD significantly alter the compound's ability to engage polar residues in enzyme active sites. The amino group at the pyrimidine 5-position has been explicitly noted as critical for providing HDAC inhibitors of good enzymatic potency when used as a linker element [2].

Physicochemical property Hydrogen bonding Drug-likeness PSA

Regioisomeric Specificity: 5-Amino-2-yl vs. 2-Amino-5-yl Substitution Pattern Determines Biological Target Profile

The target compound (5-aminopyrimidin-2-yl substitution; CAS 1161737-49-0) and its regioisomer 3-(2-aminopyrimidin-5-yl)benzoic acid (CAS 914349-45-4) share identical molecular formula (C₁₁H₉N₃O₂), molecular weight (215.21), LogP (2.01), and PSA (89.10) [1][2]. Despite these identical physicochemical properties, the positional isomerism profoundly affects biological recognition. The target compound's 5-amino-2-yl arrangement presents the amine adjacent to the benzoic acid linkage, whereas the regioisomer's 2-amino-5-yl pattern places the amine distal to the benzoic acid. This topological difference dictates which kinase ATP-binding pockets and metalloenzyme active sites can accommodate the scaffold [3]. In the context of aminopyrimidine–benzoic acid CK2 inhibitor design, the 2-amino-6-methyl-pyrimidine benzoic acid scaffold orientation has been computationally demonstrated to be critical for ATP-competitive binding [4].

Regioisomer Structure–activity relationship Aminopyrimidine scaffold Kinase recognition

Synthetic Intermediate Utility: Enabling 5-Substituted Pyrimidine Carbocyclic Nucleoside Drug Synthesis

Patent disclosures explicitly identify 3-(5-aminopyrimidin-2-yl)benzoic acid as a key intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside medicines, with advantages cited including simple and safe operational processes, mild reaction conditions, and suitability for industrial-scale production [1]. This contrasts with the regioisomer (CAS 914349-45-4) and the deaminated analog (CAS 579476-26-9), for which no equivalent role in nucleoside drug intermediate synthesis has been documented. The 5-amino group provides a reactive handle for further functionalization (acylation, diazotization, or cross-coupling), while the benzoic acid moiety serves as a protecting group or solubility-modulating element during multi-step synthesis .

Synthetic intermediate Nucleoside analog Antiviral Process chemistry

3-(5-Aminopyrimidin-2-yl)benzoic acid – Prioritized Research and Industrial Application Scenarios


APN/CD13-Targeted Hit-to-Lead Optimization in Anti-Angiogenic Drug Discovery

With an APN IC₅₀ of 230 nM – approximately 73-fold more potent than bestatin – 3-(5-aminopyrimidin-2-yl)benzoic acid serves as a validated hit compound for medicinal chemistry teams pursuing APN/CD13 inhibitors for oncology applications [1]. The aminopyrimidine–benzoic acid scaffold is amenable to parallel library synthesis through the reactive 5-amino handle, enabling rapid SAR exploration around the pyrimidine and benzoic acid rings. The compound's favorable LogP (2.01) and moderate PSA (89.10 Ų) support cell permeability, making it suitable for cellular proof-of-concept studies in endothelial cell migration and tube formation assays [2].

CCR5 Antagonist Scaffold-Hopping for HIV Entry Inhibitor Development with Novel Intellectual Property

Although less potent than maraviroc (IC₅₀ = 2.8 µM vs. ~7 nM), 3-(5-aminopyrimidin-2-yl)benzoic acid represents a structurally distinct CCR5 antagonist chemotype that can serve as the basis for a scaffold-hopping campaign [1]. The aminopyrimidine–benzoic acid framework has no structural overlap with the tropane/triazaspiro family of CCR5 ligands, offering an opportunity to develop patentable analogs with activity against maraviroc-resistant viral strains. Initial optimization should focus on improving CCR5 affinity while retaining the favorable physicochemical properties [2].

HDAC Inhibitor Linker Design Using the Amino-2-pyrimidinyl Motif

The 5-aminopyrimidin-2-yl substructure has been validated as an effective linker element for constructing HDAC inhibitors with good enzymatic potency when conjugated to hydroxamic acid zinc-binding groups [1]. 3-(5-Aminopyrimidin-2-yl)benzoic acid provides a pre-functionalized building block for this purpose, with the benzoic acid moiety serving as a convenient attachment point for further derivatization. The compound's weak intrinsic HDAC1/2 activity (IC₅₀ > 100 µM) ensures that any observed HDAC inhibition in derived conjugates originates from the designed pharmacophore rather than the scaffold itself, making it a clean starting material for fragment-based HDAC inhibitor assembly [2].

Process-Scale Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Therapeutics

For process chemistry and CMC teams, 3-(5-aminopyrimidin-2-yl)benzoic acid is explicitly claimed as a key intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleoside drugs, with documented advantages in operational simplicity, mild reaction conditions, and industrial scalability [1]. The dual functionality (reactive 5-amino group + carboxylic acid handle) enables convergent synthetic strategies where the pyrimidine and carbocyclic sugar components are assembled in high-yielding coupling steps. Procurement of this specific regioisomer – rather than the 2-amino-5-yl variant – is critical, as the 5-amino-2-yl connectivity is required for the correct regiospecific construction of the target nucleoside scaffold [2].

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